5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that features a unique combination of furan and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole ring: This step often involves the cyclization of an amino alcohol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form amino alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino alcohols and reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring but lacks the oxazole ring.
Oxazole-4-carboxylic acid: Contains the oxazole ring but lacks the furan ring.
5-Methylfuran-2-carboxylic acid: Similar structure but lacks the oxazole ring.
Uniqueness
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both furan and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₉H₉N₁O₄, with a molecular weight of 183.17 g/mol. The compound features an oxazole ring fused with a furan derivative, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole derivatives exhibit significant antimicrobial properties. For instance, research on related oxazole compounds has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another notable aspect of this compound. Studies suggest that the presence of furan and oxazole moieties can enhance radical scavenging capabilities. In vitro assays demonstrated that derivatives exhibit substantial abilities to neutralize free radicals, potentially reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Compounds containing oxazole rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This activity suggests potential therapeutic applications in inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study conducted by Masand et al. (2016) explored the antimicrobial efficacy of various oxazole derivatives. The findings indicated that 5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole derivatives showed promising results against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 10 | S. aureus |
5-Methyl... | 12 | Pseudomonas aeruginosa |
Antioxidant Activity Assessment
In a separate investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. Results indicated an IC50 value of approximately 25 µg/mL, demonstrating significant antioxidant capacity compared to standard antioxidants like ascorbic acid .
Properties
IUPAC Name |
5-methyl-3-(5-methylfuran-2-yl)-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-3-4-8(14-6)7-5-10(2,9(12)13)15-11-7/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTMKAQEDXSSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NOC(C2)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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